molecular formula C11H21NO6 B13221275 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid

Cat. No.: B13221275
M. Wt: 263.29 g/mol
InChI Key: HHWXCMFLRSYSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound’s structure includes a methoxy group and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid typically involves the protection of an amine with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Free amines.

    Substitution: Functionalized amines.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate is stable under various reaction conditions, preventing unwanted side reactions . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid is unique due to its combination of a Boc-protected amine, a methoxy group, and a methyl group. This combination provides the compound with distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H21NO6

Molecular Weight

263.29 g/mol

IUPAC Name

3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid

InChI

InChI=1S/C11H21NO6/c1-10(2,3)17-9(15)12-18-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)

InChI Key

HHWXCMFLRSYSAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOC(C(=O)O)C(C)(C)OC

Origin of Product

United States

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